(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one
Description
“(3As,8aS)-2-Benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one” is a bicyclic compound featuring a seven-membered cycloheptane ring fused with a pyrrolidone moiety. The ketone group at position 4 enhances polarity and reactivity, making the compound a candidate for further functionalization.
Properties
IUPAC Name |
(3aS,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@@H]2CN(C[C@H]2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one (CAS No. 1379763-05-9) is a bicyclic compound with potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₅H₁₉N
- Molecular Weight : 227.33 g/mol
- Structure : The compound features a bicyclic structure with a benzyl group and a pyrrolone moiety.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exert cytotoxic effects on various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest in G2/M phase |
| HeLa | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress.
- Research Findings : In a study involving rat cortical neurons exposed to oxidative stress agents, treatment with this compound significantly reduced cell death and increased cell viability .
| Experimental Condition | Viability (%) | Notes |
|---|---|---|
| Control | 100 | Baseline viability |
| Oxidative Stress | 40 | Significant cell death |
| Treatment with Compound | 75 | Enhanced cell survival |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
- Findings : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M checkpoint.
- Oxidative Stress Mitigation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fused Bicyclic Systems
The hexahydropyrrolo[2,3b]indol-3a-ol derivative from Botryosphaeria ramosa () shares a nitrogen-containing bicyclic core with the target compound but differs in ring size (six-membered vs. seven-membered) and substituents. The indole-derived system in exhibits potent antifungal activity, suggesting that the target compound’s benzyl group and ketone moiety may similarly influence bioactivity through hydrophobic interactions or hydrogen bonding .
Cyclopenta[c]pyrrol-2-one Derivatives
describes a cyclopenta[c]pyrrol-2-one isomer with a phenyl substituent. Synthesis methods involving alkaline hydrolysis (KOH) and acid neutralization (H₂SO₄) could be adapted for the target compound, though the larger ring may necessitate modified reaction conditions to control stereochemistry .
Conformational Flexibility in Polycyclic Systems
’s X-ray crystallographic analysis of a pyrazolo-pyrano-xanthene derivative highlights the role of ring conformations in dictating molecular interactions. The target compound’s cycloheptane ring likely exhibits greater conformational flexibility than the rigid hexahydro rings in , which could influence its binding affinity in biological systems .
Functional Group Variations
Kohamaic acid derivatives () feature linear terpenoid structures with carboxylic acid or ester groups, contrasting with the target’s compact bicyclic system and ketone functionality.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Antifungal Potential: The antifungal activity of the pyrroloindole derivative () suggests that the target compound’s bicyclic core and substituents may similarly interact with fungal cell membranes or enzymes .
- Synthetic Challenges : The seven-membered ring in the target compound may require tailored synthetic approaches to manage ring strain and stereochemical control, building on methods from .
- Conformational Dynamics : The cycloheptane ring’s flexibility (compared to ’s rigid systems) could enable adaptive binding in therapeutic applications but may complicate crystallization studies .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one?
The synthesis typically involves multi-step cyclization and functionalization strategies. A common approach includes:
- Step 1 : Base-assisted cyclization of substituted pyrrole derivatives with benzyl halides or aldehydes under reflux conditions (e.g., ethanol or xylene as solvents) to form the bicyclic core .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate intermediates .
- Step 3 : Final oxidation using chloranil or other oxidizing agents to yield the ketone moiety in the cycloheptane ring .
Key characterization methods include 1H/13C NMR to confirm stereochemistry, FTIR for functional group analysis, and HRMS for molecular weight validation .
Basic: How can the stereochemical configuration of the compound be rigorously confirmed?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D structure, particularly for complex bicyclic systems. For example, analogous compounds like decahydrocyclohepta[b]pyrrol-4-one derivatives have been resolved using SCXRD at 295 K with an R factor < 0.05 .
- NMR coupling constants (J-values) and NOESY/ROESY experiments can provide indirect evidence of stereochemistry, especially for distinguishing axial vs. equatorial substituents in the cycloheptane ring .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts or FTIR bands) may arise from:
- Conformational flexibility : Dynamic NMR studies at variable temperatures can identify interconverting conformers .
- Impurity interference : Cross-validate purity using HPLC-MS or TLC (Rf values) and repeat syntheses to rule out side products .
- Solvent effects : Re-record spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or polarity impacts .
Advanced: What theoretical frameworks guide the design of derivatives for biological activity studies?
- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., DFT, molecular docking) to predict interactions with biological targets (e.g., enzyme active sites) .
- Retrosynthetic analysis : Prioritize substituents (e.g., benzyl groups, halogens) based on electronic (e.g., Hammett σ values) and steric parameters to optimize reactivity and binding affinity .
- Pharmacophore mapping : Align the compound’s bicyclic core and ketone group with known inhibitors (e.g., kinase or reductase inhibitors) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Hazard classification : The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
- Emergency procedures : In case of exposure, rinse affected areas with water and consult a physician immediately. Maintain access to safety data sheets (SDS) with emergency contact numbers .
Advanced: How can environmental impact assessments be integrated into research workflows?
Adopt methodologies from long-term ecological studies, such as:
- Biodegradation assays : Measure half-life in soil/water systems under controlled pH and temperature .
- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (LC50/EC50 values) .
- Bioaccumulation potential : Calculate logP values (e.g., using HPLC retention times) to predict lipid membrane permeability .
Advanced: What strategies optimize reaction yields in large-scale syntheses?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation steps to enhance stereoselectivity .
- Solvent optimization : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce waste .
- Process intensification : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve heat management and scalability .
Basic: What analytical techniques are essential for purity assessment?
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
- Elemental analysis : Validate C, H, N content (±0.3% tolerance) to confirm stoichiometry .
- Melting point consistency : Compare observed vs. literature values (±2°C) to detect polymorphic impurities .
Advanced: How can researchers address challenges in crystallizing the compound for SCXRD?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow vapor diffusion .
- Additive use : Introduce co-crystallizing agents (e.g., maleic acid) to stabilize lattice formation .
- Temperature gradients : Perform crystallization at 4°C to slow nucleation and improve crystal quality .
Advanced: What interdisciplinary approaches enhance mechanistic studies of its reactivity?
- Kinetic isotope effects (KIE) : Substitute H with D in key positions to probe rate-determining steps .
- In-situ spectroscopy : Use FTIR or Raman to monitor intermediate formation during reactions .
- Computational modeling : Combine MD simulations and QM/MM calculations to map transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
